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molecular formula C10H16O3S B8509800 POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI

POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI

Cat. No. B8509800
M. Wt: 216.30 g/mol
InChI Key: PIIDGUVJMBQEDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04992559

Procedure details

A solution of sodium methoxyethoxyethoxide (29.6 g, 0.2 mol) in methoxyethoxyethanol (100 ml) was added to a solution of 3-(bromomethyl)thiophene (12.4 g, 0.07 mol) in carbon tetrachloride (25 ml) and the mixture heated under reflux for 12 hours. Work-up as described in Example 1 gave a crude oil which was distilled under reduced pressure to yield 3-(methoxyethoxyethoxymethyl)thiophene (7.0 g, 46%), B.p. 136°-138° C./10 mm. Hg. (Found: C, 56.0; H, 7.0; S, 15.1. Calculated for C10H16O3S: C, 55.5; H, 7.4; S, 14.8%); EI m/e Intensity (%): 216 (12 M+), 97 (100, C4H3S.CH2); δH(CDCl3): 6.96-7.17 (3H, m), 4.45 (2H, s), 3.50 (4H, m), 3.40 (4H, m) and 3.26 (3H, s); δ C(CDCl3): 58.3, 66.1, 69.2, 70.2, 70.4, 71.7, 121.7, 125.2, 126.7, 139.6 ppm.
Name
sodium methoxyethoxyethoxide
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
methoxyethoxyethanol
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][CH:6]([CH3:8])[O-].[Na+].Br[CH2:11][C:12]1[CH:16]=[CH:15][S:14][CH:13]=1.C[O:18]CCOC(O)C>C(Cl)(Cl)(Cl)Cl>[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:8][O:18][CH2:11][C:12]1[CH:16]=[CH:15][S:14][CH:13]=1 |f:0.1|

Inputs

Step One
Name
sodium methoxyethoxyethoxide
Quantity
29.6 g
Type
reactant
Smiles
COCCOC([O-])C.[Na+]
Name
Quantity
12.4 g
Type
reactant
Smiles
BrCC1=CSC=C1
Name
methoxyethoxyethanol
Quantity
100 mL
Type
reactant
Smiles
COCCOC(C)O
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
gave a crude oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COCCOCCOCC1=CSC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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